CYCLOBUTYL[4-(4-NITROPHENYL)PIPERAZINO]METHANONE
Overview
Description
1-(Cyclobutylcarbonyl)-4-(4-nitrophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a cyclobutylcarbonyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CYCLOBUTYL[4-(4-NITROPHENYL)PIPERAZINO]METHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the Cyclobutylcarbonyl Group: The cyclobutylcarbonyl group can be introduced via acylation reactions using cyclobutanecarbonyl chloride in the presence of a base such as triethylamine.
Nitration of the Phenyl Ring: The nitrophenyl group can be introduced through nitration of a phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclobutylcarbonyl)-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazines depending on the reagents used.
Scientific Research Applications
1-(Cyclobutylcarbonyl)-4-(4-nitrophenyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CYCLOBUTYL[4-(4-NITROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological receptors. The cyclobutylcarbonyl group may influence the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
1-(Cyclopropylcarbonyl)-4-(4-nitrophenyl)piperazine: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
1-(Cyclobutylcarbonyl)-4-(4-aminophenyl)piperazine: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 1-(Cyclobutylcarbonyl)-4-(4-nitrophenyl)piperazine is unique due to the combination of the cyclobutylcarbonyl and nitrophenyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study.
Properties
IUPAC Name |
cyclobutyl-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c19-15(12-2-1-3-12)17-10-8-16(9-11-17)13-4-6-14(7-5-13)18(20)21/h4-7,12H,1-3,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNAGSHUXDEFTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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